molecular formula C11H15NOS B5571868 N-cyclopentyl-2-(2-thienyl)acetamide

N-cyclopentyl-2-(2-thienyl)acetamide

Cat. No. B5571868
M. Wt: 209.31 g/mol
InChI Key: VGAOYVCSRPIYRY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-thienyl)acetamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

One relevant application area for compounds similar to "N-cyclopentyl-2-(2-thienyl)acetamide" is in the field of organic synthesis and the creation of heterocyclic compounds. For example, the study by Elgemeie et al. (1988) on the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives through reactions involving arylmethylenecyanothioacetamide shows the versatility of thiophene-based compounds in synthesizing complex heterocycles (Elgemeie, Elfahham, & Nabey, 1988). This suggests that "this compound" could similarly be used as a precursor or intermediate in synthesizing novel heterocyclic compounds with potential pharmaceutical applications.

Antimicrobial Agents

Another potential application area is in the development of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Given the structural similarity, "this compound" might also be explored for its antimicrobial properties, especially if functionalized or combined with other bioactive moieties.

Pharmaceutical Applications

Compounds with structures related to "this compound" have been studied for various pharmaceutical applications. The review by Rushworth and Megson (2014) on N-acetylcysteine (NAC) discusses its multiple mechanisms of action, including as a precursor for glutathione, modulating glutamatergic, neurotrophic, and inflammatory pathways, indicating the potential for "this compound" in neurological or antioxidative therapies (Rushworth & Megson, 2014).

Materials Science

In materials science, compounds like "this compound" may find applications in the development of novel materials. Brooks et al. (2001) discuss the synthesis and characterization of phosphorescent cyclometalated platinum complexes with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating how thiophene derivatives can contribute to advanced materials science (Brooks et al., 2001).

properties

IUPAC Name

N-cyclopentyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(8-10-6-3-7-14-10)12-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOYVCSRPIYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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